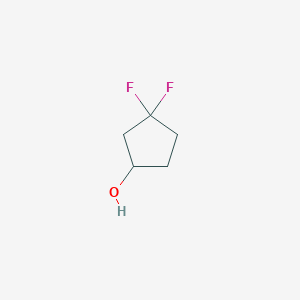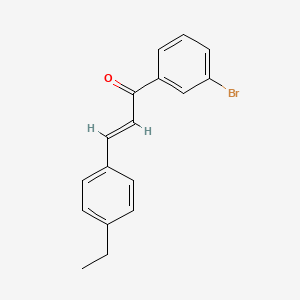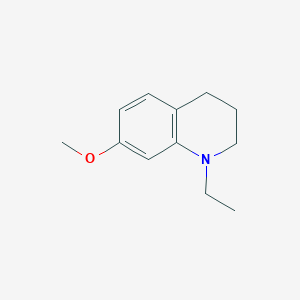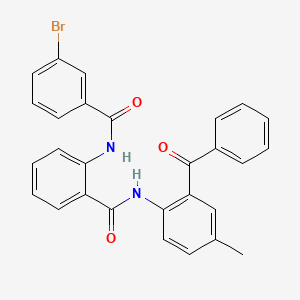
(2-Chloro-4-nitrophényl)(4-(6-(pipéridin-1-yl)pyridazin-3-yl)pipérazin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridazine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 2. The compound also includes piperazine and piperidine moieties, which are commonly found in various pharmacologically active molecules.
Applications De Recherche Scientifique
3-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various receptors or enzymes in the body. For example, piperazine derivatives have been known to interact with a variety of targets, including G-protein coupled receptors and ion channels .
Biochemical Pathways
Depending on the specific target, the compound could influence various biochemical pathways. For instance, if the compound targets a receptor involved in signal transduction, it could affect downstream signaling pathways and ultimately influence cellular functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on several factors, including its chemical structure, the route of administration, and the patient’s physiological condition. Piperazine derivatives, for instance, are generally well absorbed and widely distributed in the body .
Result of Action
The molecular and cellular effects would depend on the specific target and pathway affected by the compound. This could range from changes in cell signaling and function to potential therapeutic effects for certain conditions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as this could influence the compound’s ionization state and, consequently, its interaction with its target .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra .
Cellular Effects
Related compounds have been shown to suppress the proliferation, migration, and invasion of human gastric cancer cells through downregulation of several pathways .
Molecular Mechanism
It is known that similar compounds have shown inhibitory activity against certain enzymes .
Temporal Effects in Laboratory Settings
Related compounds have shown significant activity against certain pathogens over time .
Dosage Effects in Animal Models
The effects of different dosages of (2-Chloro-4-nitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone in animal models have not been studied extensively. Related compounds have shown significant activity at certain dosages .
Metabolic Pathways
Similar compounds have been involved in various metabolic processes .
Transport and Distribution
Related compounds have shown significant interactions with certain transporters and binding proteins .
Subcellular Localization
Similar compounds have shown significant effects on the activity or function of certain subcellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine typically involves multiple steps. One common route starts with the preparation of 2-chloro-4-nitrobenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with piperazine to form the intermediate 2-chloro-4-nitrobenzoyl piperazine. The final step involves the reaction of this intermediate with 6-(piperidin-1-yl)pyridazine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed
Reduction: 3-[4-(2-amino-4-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chloro-4-nitrobenzoic acid and piperazine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine: Similar structure but with a fluorine atom instead of chlorine.
3-[4-(2-bromo-4-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine: Similar structure but with a bromine atom instead of chlorine.
3-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-6-(morpholin-1-yl)pyridazine: Similar structure but with a morpholine ring instead of piperidine.
Uniqueness
The unique combination of the chloro and nitro groups in 3-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine imparts distinct chemical and biological properties. These functional groups can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the presence of both piperazine and piperidine moieties enhances its potential as a pharmacologically active molecule.
Propriétés
IUPAC Name |
(2-chloro-4-nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O3/c21-17-14-15(27(29)30)4-5-16(17)20(28)26-12-10-25(11-13-26)19-7-6-18(22-23-19)24-8-2-1-3-9-24/h4-7,14H,1-3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUNJOOKIYWUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2522181.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B2522183.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2522189.png)

![N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2522191.png)
![1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B2522192.png)

![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2522197.png)




